3-(4-chlorobenzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline
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Overview
Description
- Starting material: Sulfonylated quinoline from Step 2
- Reagents: 1-methylpiperazine, potassium carbonate
- Conditions: Reflux, 8 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperazine ring, have been found to interact with various receptors, including thehuman dopamine D4 receptor . The role of the D4 receptor is significant in the dopaminergic system, influencing various neurological and psychiatric conditions.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other piperazine-containing compounds, it may act as anantagonist at its target receptor . This means it could bind to the receptor and block its activation, preventing the normal cellular response.
Pharmacokinetics
The presence of a piperazine ring in its structure is known to positively modulate the pharmacokinetic properties of a drug substance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl and piperazine groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
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Step 1: Preparation of Quinoline Core
- Starting material: 2-aminobenzophenone
- Reagents: Ethyl acetoacetate, sulfuric acid
- Conditions: Reflux, 4-6 hours
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions, room temperature
Reduction: Sodium borohydride, methanol, room temperature
Substitution: Sodium hydride, dimethylformamide, reflux
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives
Reduction: Formation of reduced quinoline derivatives
Substitution: Formation of substituted piperazine or sulfonyl derivatives
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chlorophenyl)sulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline
- 3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-ethylpiperazin-1-yl)quinoline
Uniqueness
3-(4-chlorobenzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline stands out due to its specific ethoxy and piperazine substitutions, which confer unique chemical and biological properties. These modifications can enhance its binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-3-29-17-6-9-20-19(14-17)22(26-12-10-25(2)11-13-26)21(15-24-20)30(27,28)18-7-4-16(23)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZMYZLXYDTHQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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